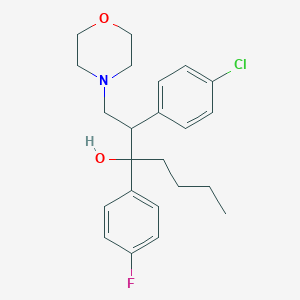![molecular formula C30H34Cl2N2O4S B1261225 methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)
methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate is a non-proteinogenic amino acid derivative that is methyl alaninate substituted by a tert-butoxycarbonyl group at the N and a 2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a methyl ester, a carbamate ester, an organic sulfide and a non-proteinogenic amino acid derivative. It contains a phenylsulfanyl group. It derives from a tert-butanol.
Scientific Research Applications
Synthesis and Polymerization
- A study by Gao, Sanda, and Masuda (2003) focused on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives. These monomers, synthesized by condensing N-(tert-butoxycarbonyl)-l-alanine with various reactants, underwent successful polymerization, demonstrating significant potential in the creation of polymers with specific properties like helical conformation (Gao, Sanda, & Masuda, 2003).
Side-Chain Protection in Peptide Synthesis
- Research by Hsieh and Demaine (1991) explored the use of N α -tert-butoxycarbonyl-α-methyl-β-3,4-dimethoxyphenyl-L-alanine in solid-phase peptide synthesis. This study demonstrates the utility of N-(tert-butoxycarbonyl) derivatives in protecting functional groups during the complex process of peptide assembly (Hsieh & Demaine, 1991).
Photophysical Properties of Derivatives
- Guzow et al. (2005) studied the photophysical properties of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester derivatives. This research highlights the impact of substituents on the fluorescence properties of these compounds, useful in the development of fluorescent probes and chemosensors (Guzow et al., 2005).
Electrochemical Studies
- Miura and Muranaka (2006) conducted an electrochemical study on N-tert-butoxyarylaminyl radicals, providing insights into the electrochemical behavior of compounds containing the N-(tert-butoxycarbonyl) group. Such studies are crucial for understanding the redox properties of organic molecules in various applications (Miura & Muranaka, 2006).
Structural Analysis
- Jankowska et al. (2002) analyzed the crystal structure of a compound containing the N-(tert-butoxycarbonyl) group, contributing to our understanding of molecular conformation and interactions, which is vital in fields like drug design and materials science (Jankowska et al., 2002).
properties
Product Name |
methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate |
|---|---|
Molecular Formula |
C30H34Cl2N2O4S |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
methyl 3-[2-(2,6-dichlorophenyl)-4-phenylsulfanyl-1,2,3,4,4a,8a-hexahydroquinolin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C30H34Cl2N2O4S/c1-30(2,3)38-29(36)34-25(28(35)37-4)16-18-13-14-23-20(15-18)26(39-19-9-6-5-7-10-19)17-24(33-23)27-21(31)11-8-12-22(27)32/h5-15,20,23-26,33H,16-17H2,1-4H3,(H,34,36) |
InChI Key |
ZRQWCFBUENRHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2C(CC(NC2C=C1)C3=C(C=CC=C3Cl)Cl)SC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



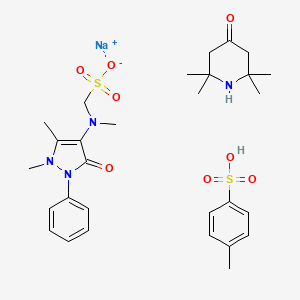
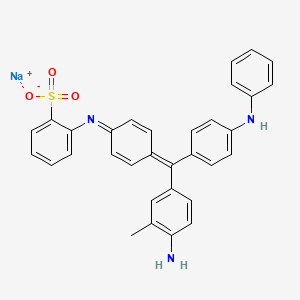
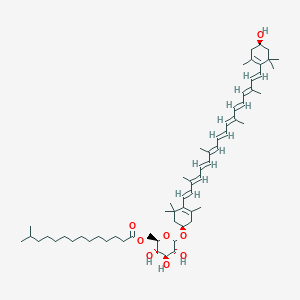
![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
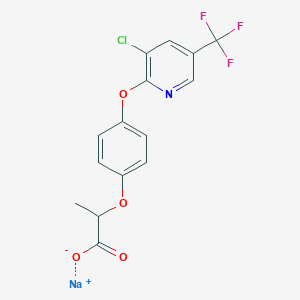
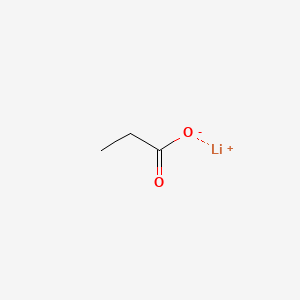
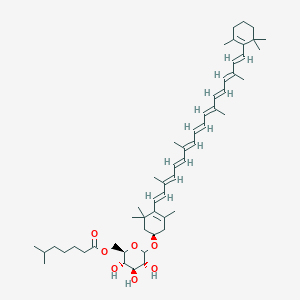
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
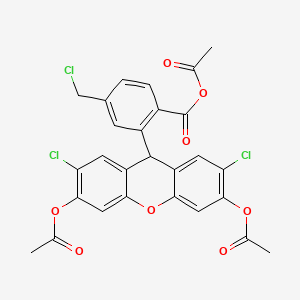

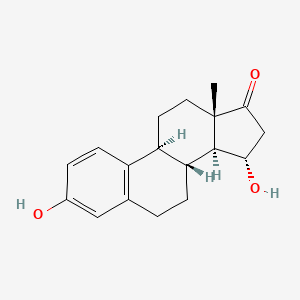
![WURCS=2.0/2,2,1/[h2122h][a2122h-1b_1-5]/1-2/a2-b1](/img/structure/B1261161.png)

